1-(Naphthalen-2-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGOZKBNGQERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Naphthalen 2 Yl Propan 2 Ol
Conventional Chemical Synthesis Routes
Conventional methods for the synthesis of 1-(naphthalen-2-yl)propan-2-ol typically involve the transformation of readily available starting materials through well-established chemical reactions. These routes are generally high-yielding and provide the racemic form of the alcohol.
Reduction of Ketone Precursors
A common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone precursor, 1-(naphthalen-2-yl)propan-2-one. chemsynthesis.comriekemetals.com This transformation involves the conversion of a carbonyl group to a hydroxyl group. The reduction of ketones to secondary alcohols is a fundamental reaction in organic synthesis. alfa-chemistry.com
Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. rsc.org Sodium borohydride is a milder reducing agent and is often preferred due to its compatibility with protic solvents like methanol (B129727) and ethanol. alfa-chemistry.com In a typical procedure, 1-(naphthalen-2-yl)propan-2-one is dissolved in a suitable solvent, and the reducing agent is added portion-wise. The reaction is usually carried out at room temperature or with gentle cooling. After the reaction is complete, an acidic workup is performed to neutralize the reaction mixture and isolate the desired alcohol.
Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org While highly effective, its high reactivity and pyrophoric nature require careful handling.
| Precursor | Reducing Agent | Solvent | Product |
| 1-(Naphthalen-2-yl)propan-2-one | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound |
| 1-(Naphthalen-2-yl)propan-2-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | This compound |
Organometallic Additions to Carbonyls
Another versatile approach for the synthesis of this compound involves the addition of an organometallic reagent to a carbonyl compound. In this case, the target secondary alcohol can be prepared by reacting 2-naphthaldehyde (B31174) with a methyl-containing organometallic reagent.
Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), are frequently used for this type of transformation. The Grignard reagent is prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent. This reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-naphthaldehyde. The resulting intermediate is an alkoxide, which is then protonated during an acidic workup to yield this compound.
Similarly, organolithium reagents, like methyllithium (B1224462) (CH₃Li), can also be employed. Organolithium reagents are generally more reactive than their Grignard counterparts and also require anhydrous conditions for the reaction to proceed successfully.
| Carbonyl Compound | Organometallic Reagent | Solvent | Product |
| 2-Naphthaldehyde | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether, THF | This compound |
| 2-Naphthaldehyde | Methyllithium (CH₃Li) | Diethyl ether, THF | This compound |
Multi-Step Approaches from Naphthalene (B1677914) Derivatives
The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from simple naphthalene derivatives. A common strategy involves the Friedel-Crafts acylation of naphthalene to introduce a suitable acyl group, which can then be further elaborated to the desired alcohol.
For instance, naphthalene can be acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(naphthalen-2-yl)propan-1-one. sigmaaldrich.com This ketone can then be reduced to the corresponding secondary alcohol, 1-(naphthalen-2-yl)propan-1-ol, using a reducing agent like sodium borohydride. Subsequent oxidation of this alcohol would yield 1-(naphthalen-2-yl)propan-1-one, which upon reaction with a methyl Grignard reagent followed by an acidic workup would not lead to the desired product. A more direct route from the acylation product would be a reduction to the hydrocarbon followed by other functional group manipulations, which can be complex.
A more direct multi-step approach could involve the Friedel-Crafts acylation of naphthalene with acetyl chloride to produce 2-acetylnaphthalene (B72118). smolecule.com This ketone can then be subjected to a Grignard reaction with methylmagnesium bromide to form a tertiary alcohol, which is not the target compound. Alternatively, 2-acetylnaphthalene can be reduced to 1-(naphthalen-2-yl)ethanol, which would require further steps to introduce the additional methyl group. A more plausible route from 2-acetylnaphthalene would be a homologation sequence.
A viable multi-step synthesis could start with the Friedel-Crafts acylation of naphthalene with chloroacetyl chloride to give 2-(2-chloroacetyl)naphthalene. smolecule.com This can then be reacted with a suitable nucleophile to introduce the additional carbon atom, followed by reduction of the ketone.
Asymmetric and Stereoselective Synthesis
For applications where a specific enantiomer of this compound is required, asymmetric synthesis methods are employed. These methods utilize chiral catalysts or reagents to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Chiral Catalyst-Mediated Reactions
The enantioselective reduction of the precursor ketone, 1-(naphthalen-2-yl)propan-2-one or the more readily available 2-acetylnaphthalene, can be achieved using chiral catalysts. One of the most powerful methods for the asymmetric hydrogenation of ketones is the Noyori asymmetric hydrogenation. chem-station.comwikipedia.org This reaction typically employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, and chiral diamine ligands. jst.go.jp These catalysts can achieve high enantioselectivities for the reduction of a wide range of aromatic ketones. jst.go.jpmdpi.com The reaction is carried out under a hydrogen atmosphere, often with the addition of a base.
Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) reducing agent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). alfa-chemistry.comorganic-chemistry.orgwikipedia.org The chiral catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with both the borane and the ketone, directing the hydride transfer to one face of the carbonyl group, thus leading to a high enantiomeric excess of the desired alcohol. nrochemistry.com
| Ketone Precursor | Chiral Catalyst/System | Reducing Agent | Chiral Product |
| 1-(Naphthalen-2-yl)propan-2-one | Ru(II)-BINAP-diamine complex | H₂ | (R)- or (S)-1-(Naphthalen-2-yl)propan-2-ol |
| 1-(Naphthalen-2-yl)propan-2-one | Chiral Oxazaborolidine (CBS catalyst) | Borane (BH₃·THF or BH₃·SMe₂) | (R)- or (S)-1-(Naphthalen-2-yl)propan-2-ol |
Enantioselective Reductions
Enantioselective reductions can also be achieved using stoichiometric chiral reducing agents. These reagents are typically prepared by modifying common hydride reducing agents, like sodium borohydride, with chiral ligands. For example, a chiral reducing agent can be prepared in situ from sodium borohydride and an optically active lactic acid derivative. Such a system has been used for the asymmetric reduction of 2-acetylnaphthalene, yielding the corresponding optically active alcohol. rsc.org The enantiomeric excess achieved with these methods is often dependent on the specific chiral modifier, the solvent, and the reaction conditions. rsc.org
Enzyme-catalyzed reductions also offer a highly selective route to chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with excellent enantioselectivity and under mild reaction conditions. The reduction of a ketone precursor like 1-(naphthalen-2-yl)propan-2-one using a suitable ketoreductase could provide access to either the (R)- or (S)-enantiomer of the target alcohol, depending on the specific enzyme used. Biocatalytic methods are increasingly being used in synthetic chemistry due to their high selectivity and environmentally friendly nature.
| Ketone Precursor | Method | Chiral Reagent/Enzyme | Chiral Product |
| 2-Acetylnaphthalene | Stoichiometric Chiral Reduction | NaBH₄ / (S)-Lactic acid derivative | (R)-1-(Naphthalen-2-yl)ethanol |
| 1-(Naphthalen-2-yl)propan-2-one | Biocatalytic Reduction | Ketoreductase (KRED) | (R)- or (S)-1-(Naphthalen-2-yl)propan-2-ol |
Diastereoselective Approaches
The synthesis of this compound presents the challenge of controlling the stereochemistry at two chiral centers. Diastereoselective approaches aim to selectively form one diastereomer over others, often employing chiral auxiliaries or substrate-controlled reactions. While specific literature on the diastereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied.
One common strategy involves the use of a chiral auxiliary , a temporary functional group that directs the stereochemical outcome of a reaction. For instance, an achiral naphthyl-containing starting material could be coupled with a chiral auxiliary to introduce stereocontrol. Subsequent reactions, such as the reduction of a ketone precursor, would then proceed with a high degree of diastereoselectivity due to the steric influence of the auxiliary. After the desired stereochemistry is established, the auxiliary is removed to yield the target molecule.
Alternatively, substrate-controlled diastereoselective reduction of a suitable precursor, such as an α-substituted naphthalenyl ketone, can be employed. The existing stereocenter in the substrate directs the approach of the reducing agent to the carbonyl group, favoring the formation of one diastereomer. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Chemoenzymatic strategies, which combine enzymatic and traditional chemical transformations, further expand the synthetic possibilities.
Enzymatic Kinetic Resolution of Racemates
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For the synthesis of enantiomerically enriched this compound, a racemic mixture of the alcohol can be subjected to enzymatic acylation. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
| Enzyme | Acylating Agent | Solvent | Outcome |
| Lipase (B570770) | Vinyl acetate (B1210297) | Organic solvent | Selective acylation of one enantiomer |
| Lipase | Isopropenyl acetate | Organic solvent | Separation of enantiomers |
Microbial Transformations and Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes intact microbial cells as the source of enzymes for chemical transformations. This approach offers several advantages, including the elimination of tedious enzyme purification steps and the presence of necessary cofactors within the cells. Several microbial strains have been shown to be effective in the asymmetric reduction of ketones to their corresponding chiral alcohols.
For the synthesis of this compound, the precursor ketone, 1-(naphthalen-2-yl)propan-2-one, can be reduced using whole-cell biocatalysts. For example, studies on analogous naphthalenyl ketones have demonstrated high enantioselectivity using microorganisms such as Enterococcus faecium and Lactobacillus curvatus. These biocatalysts can deliver the desired alcohol with high enantiomeric excess (ee).
Table 1: Examples of Microbial Reduction of Naphthalenyl Ketones
| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Enterococcus faecium | 2-bromo-1-(naphthalen-2-yl)ethanone | (S)-alcohol | >99% |
Enzyme-Mediated Reductions and Derivatizations
Isolated enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient catalysts for the asymmetric reduction of prochiral ketones. These enzymes, often used in combination with a cofactor regeneration system, can provide access to chiral alcohols with excellent enantiopurity. The reduction of 1-(naphthalen-2-yl)propan-2-one using a suitable ADH would be a direct route to enantiomerically pure this compound.
Enzymes can also be used for the derivatization of the alcohol, for instance, through selective esterification or etherification, which can be useful for subsequent synthetic steps or for the separation of stereoisomers.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of renewable resources, the reduction of waste, and the avoidance of hazardous solvents.
Solvent-Free Reactions
Solvent-free reactions, often conducted using mechanochemistry (ball milling) or solid-state conditions, are a cornerstone of green chemistry. These methods can lead to improved reaction rates, higher yields, and simplified work-up procedures, all while eliminating the environmental impact of organic solvents.
While specific examples of the solvent-free synthesis of this compound are not extensively reported, the mechanochemical reduction of ketones to alcohols is a well-established green methodology. This approach typically involves milling the ketone with a solid reducing agent, such as sodium borohydride, in the absence of a solvent. This technique could potentially be applied to the synthesis of this compound from its corresponding ketone, offering a more sustainable synthetic route. The development of such a solvent-free process would be a significant advancement in the green synthesis of this important chiral alcohol.
Utilization of Sustainable Reaction Media
Green chemistry principles encourage the reduction or elimination of hazardous substances, including volatile organic solvents. iosrjournals.org The development of synthetic methods in sustainable media or solvent-free conditions is a key area of research.
Solvent-Free Synthesis (Mechanochemistry):
One of the most environmentally benign approaches is to conduct reactions in the absence of a solvent. Mechanochemistry, or "grindstone chemistry," involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to initiate a chemical reaction. ijcmas.com This technique is highly energy-efficient and drastically reduces waste from solvents.
While a specific mechanochemical synthesis for this compound is not prominently documented, the principle has been successfully applied to the synthesis of related 1-aminoalkyl-2-naphthols. ijcmas.com In these procedures, a mixture of 2-naphthol (B1666908), an aldehyde, and an amine are ground together, leading to high yields of the product in a short time. ijcmas.com A similar solvent-free approach could potentially be adapted for other syntheses involving naphthyl derivatives, significantly improving the environmental profile of the process. For instance, solid-state Meerwein-Ponndorf-Verley reductions have been reported, which could be a potential route from 1-(naphthalen-2-yl)propan-2-one. organic-chemistry.org
Water as a Reaction Medium:
Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While many organometallic reactions are incompatible with water, other reaction types can be adapted to aqueous media. For the synthesis of naphthol derivatives, certain multicomponent reactions can be performed in water, which serves as both a solvent and a promoter for the reaction. This approach aligns with the goals of sustainable chemistry by replacing hazardous organic solvents. iosrjournals.org
| Methodology | Sustainable Medium/Condition | Core Principle | Key Advantages | Potential Application |
|---|---|---|---|---|
| Mechanochemistry | Solvent-Free (Grinding) | Mechanical energy initiates reaction between solids. | Reduces solvent waste, energy efficient, rapid reaction times. ijcmas.com | Solid-state reduction or condensation reactions. |
| Aqueous Synthesis | Water | Utilizes water as a non-toxic, environmentally benign solvent. | Eliminates volatile organic compounds (VOCs), safe, and inexpensive. iosrjournals.org | Multicomponent reactions compatible with aqueous conditions. |
Advanced Spectroscopic and Structural Elucidation of 1 Naphthalen 2 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
High-Resolution 1D NMR (¹H, ¹³C) for Detailed Structural Assignment
A detailed analysis of the 1D ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Naphthalen-2-yl)propan-2-ol is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the propan-2-ol side chain. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet.
Naphthalene Ring Protons: The seven protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution at the C2 position, these protons will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with their neighbors.
Aliphatic Protons: The protons of the propan-2-ol chain will be in the upfield region. The methine proton (CH-OH) is expected to be a multiplet due to coupling with both the methylene (B1212753) and methyl protons. The methylene protons (CH₂) adjacent to the naphthalene ring will likely appear as a doublet of doublets, and the methyl protons (CH₃) will be a doublet due to coupling with the methine proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Naphthalene H | 7.0 - 8.0 | Multiplet | 7H |
| CH-OH | ~4.0 | Multiplet | 1H |
| CH₂ | ~2.9 | Doublet of Doublets | 2H |
| OH | Variable | Broad Singlet | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Naphthalene Ring Carbons: The ten carbon atoms of the naphthalene ring will produce signals in the aromatic region (δ 120-140 ppm). The two quaternary carbons to which the propan-2-ol side chain is not attached will likely have distinct chemical shifts from the protonated carbons.
Aliphatic Carbons: The three carbons of the propan-2-ol side chain will be observed in the aliphatic region of the spectrum. The carbon bearing the hydroxyl group (CH-OH) will be deshielded and appear further downfield compared to the methylene (CH₂) and methyl (CH₃) carbons.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C (quaternary) | 130 - 140 |
| Naphthalene CH | 120 - 130 |
| CH-OH | 65 - 75 |
| CH₂ | 40 - 50 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would confirm the connectivity within the propan-2-ol side chain, showing cross-peaks between the CH-OH proton and the CH₂ and CH₃ protons. It would also help in tracing the connectivity of the protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the naphthalene ring and the propan-2-ol side chain. For instance, correlations would be expected between the CH₂ protons and the quaternary carbon of the naphthalene ring to which the side chain is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOESY could reveal spatial proximities between the protons of the propan-2-ol side chain and certain protons on the naphthalene ring.
Chiral NMR Spectroscopy for Enantiomeric Excess Determination
Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. nih.govnih.gov
Chiral Solvating Agents: The addition of a chiral solvating agent to the NMR sample can lead to the formation of transient diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for the enantiomers, allowing for their quantification by integrating the respective peaks.
Chiral Derivatizing Agents: Alternatively, the alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers are distinct chemical compounds with different NMR spectra, enabling the determination of the original enantiomeric composition.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. For this compound, with the molecular formula C₁₃H₁₄O, the expected exact mass can be calculated.
Calculated HRMS Data
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 187.11174 |
| [M+Na]⁺ | 209.09368 |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable structural information. For secondary benzylic alcohols like this compound, characteristic fragmentation pathways are expected. slideshare.netlibretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This could lead to the formation of a stable benzylic cation.
Loss of Water: Dehydration, the loss of a water molecule (18 Da), is another common fragmentation pathway for alcohols.
Naphthalene-based Fragments: Fragmentation of the side chain can lead to characteristic ions corresponding to the naphthalene moiety.
Predicted Major Fragments in Mass Spectrum
| m/z | Possible Fragment Identity |
|---|---|
| 186 | [C₁₃H₁₄O]⁺ (Molecular Ion) |
| 168 | [M - H₂O]⁺ |
| 141 | [C₁₁H₉]⁺ |
| 128 | [C₁₀H₈]⁺ (Naphthalene) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are instrumental in probing the molecular structure and electronic properties of organic compounds. For this compound, IR spectroscopy reveals the characteristic vibrational modes of its functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the naphthalene chromophore.
Vibrational Mode Analysis by IR Spectroscopy
The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. The key functional groups—the hydroxyl (-OH) group, the alkyl chain, and the naphthalene ring—each give rise to characteristic peaks.
A broad and intense absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1125-1085 cm⁻¹ range.
The naphthalene moiety will produce several distinct signals. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic ring are expected to be observed in the 1650-1450 cm⁻¹ range. Furthermore, out-of-plane C-H bending vibrations will give rise to strong absorptions in the fingerprint region, below 900 cm⁻¹, and are diagnostic of the substitution pattern of the naphthalene ring.
The aliphatic C-H bonds of the propan-2-ol side chain will also contribute to the spectrum, with stretching vibrations appearing in the 3000-2850 cm⁻¹ region. Bending vibrations for the methyl and methine groups are expected in the 1470-1350 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3600-3200 (broad) | Hydroxyl |
| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |
| Aliphatic C-H Stretch | 3000-2850 | Propan-2-ol Chain |
| C=C Aromatic Stretch | 1650-1450 | Naphthalene Ring |
| Aliphatic C-H Bend | 1470-1350 | Propan-2-ol Chain |
| C-O Stretch | 1125-1085 | Secondary Alcohol |
| Aromatic C-H Bend | 900-675 | Naphthalene Ring |
Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy
The ultraviolet-visible spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene exhibits characteristic π → π* transitions, which give rise to strong absorption bands in the UV region.
The spectrum is expected to show two main absorption bands. The first, corresponding to the ¹Lₐ band, is typically observed around 275 nm and is characterized by a high molar absorptivity. The second, the ¹Lₑ band, appears at a shorter wavelength, generally around 220 nm, and is even more intense. The presence of the propan-2-ol substituent on the naphthalene ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima due to the auxochromic effect of the hydroxyl group and the alkyl chain. This is a result of the extension of the conjugated system and the electron-donating nature of the substituents.
The fine vibrational structure, often observed in the UV-Vis spectra of aromatic hydrocarbons, may also be present, particularly for the ¹Lₐ band. This fine structure arises from the coupling of electronic transitions with vibrational modes of the molecule.
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| ¹Lₐ (π → π) | 270-290 | Naphthalene Ring |
| ¹Lₑ (π → π) | 215-235 | Naphthalene Ring |
X-ray Crystallography
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules within the crystal lattice.
In addition to hydrogen bonding, van der Waals forces, particularly π-π stacking interactions between the planar naphthalene rings of adjacent molecules, will play a crucial role in the crystal packing. These interactions are a key feature in the solid-state structures of many aromatic compounds. The relative orientation of the stacked naphthalene rings (e.g., parallel-displaced or T-shaped) will depend on the optimization of these and other intermolecular forces.
| Interaction Type | Description | Significance in Crystal Packing |
| O-H···O Hydrogen Bonding | Interaction between the hydroxyl groups of adjacent molecules. | Primary directional force, likely leading to the formation of chains or networks. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Significant contribution to the cohesive energy and dense packing of molecules. |
| C-H···π Interactions | A weak form of hydrogen bonding between a C-H bond and a π-system. | Contributes to the fine-tuning of the crystal packing and overall stability. |
| van der Waals Forces | Weak, non-directional forces arising from temporary dipoles. | Ubiquitous interactions that contribute to the overall lattice energy. |
Computational and Theoretical Investigations of 1 Naphthalen 2 Yl Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure, energy, and electronic properties. For a molecule like 1-(Naphthalen-2-yl)propan-2-ol, these calculations can elucidate the influence of the propan-2-ol substituent on the electronic nature of the naphthalene (B1677914) ring system.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
Geometry Optimization: A key application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The presence of the flexible propan-2-ol side chain means that several local energy minima (conformers) may exist, and DFT can be used to identify and rank these in terms of their stability. The interaction between the hydroxyl group and the π-system of the naphthalene ring would be a key factor in determining the preferred geometry.
Electronic Structure: DFT calculations also provide a wealth of information about the electronic properties of a molecule. For this compound, this would include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and electronic excitability. researchgate.netnih.gov The distribution of these frontier orbitals would also be visualized to understand which parts of the molecule are most likely to be involved in electron donation (HOMO) and acceptance (LUMO). Studies on other substituted naphthalenes have shown that the nature and position of the substituent significantly influence these electronic properties. nih.goviau.irtandfonline.com
An illustrative data table of expected electronic properties for this compound, as would be calculated by DFT, is presented below.
| Property | Illustrative Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 1.5 D |
Note: These values are hypothetical and based on typical results for similar aromatic alcohols.
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide very high accuracy, though often at a greater computational cost than DFT.
For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to refine the geometries and energies obtained from DFT. These methods are particularly useful for accurately describing weak intermolecular interactions, which could be important for understanding the conformational preferences of the propan-2-ol side chain. Furthermore, ab initio methods can be used to calculate excited state properties with high accuracy, providing insights into the molecule's photophysical behavior. While computationally intensive, these methods would serve as a benchmark for the results obtained from more computationally efficient methods like DFT.
Molecular Dynamics and Conformational Search
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.
Exploration of Conformational Landscape and Stability
The propan-2-ol substituent of this compound has rotational freedom around the C-C single bonds, leading to a complex conformational landscape. A conformational search, often performed using molecular mechanics force fields or semi-empirical quantum methods, can systematically explore the potential energy surface of the molecule to identify all stable conformers. The relative energies of these conformers can then be more accurately calculated using DFT or ab initio methods. For this compound, the orientation of the propan-2-ol group relative to the naphthalene ring would be of particular interest, as different conformations could exhibit different chemical and physical properties.
Molecular dynamics simulations can complement this by providing a picture of the conformational dynamics at a given temperature. By simulating the motion of the atoms over time, MD can reveal the preferred conformations in a dynamic ensemble and the energy barriers for interconversion between them.
An illustrative data table showing the relative energies of hypothetical stable conformers of this compound is provided below.
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.2 |
| C | -60° | 0.8 |
Note: The dihedral angle and relative energies are for illustrative purposes to demonstrate the expected output of a conformational analysis.
Solvation Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its environment, particularly in a solvent. Molecular dynamics simulations are particularly well-suited to studying these solvation effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation, it is possible to observe how solvent-solute interactions affect the conformational preferences of this compound. For example, the hydroxyl group of the propan-2-ol side chain can form hydrogen bonds with polar solvent molecules, which may stabilize certain conformations over others. Understanding these effects is crucial for predicting the behavior of the molecule in a realistic chemical environment.
Electronic and Topological Properties
Beyond the standard electronic structure calculations, more advanced analyses can provide deeper insights into the chemical bonding and reactivity of this compound.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study charge distribution, hybridization, and bonding interactions within a molecule. researchgate.netresearchgate.netyoutube.comyoutube.com For this compound, NBO analysis could be used to quantify the charge on each atom, providing a more detailed picture of the molecule's polarity. It can also identify and quantify hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma bond to an empty anti-bonding orbital, which can contribute to the stability of certain conformations.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density of a molecule to define atoms, chemical bonds, and other topological features. wikipedia.orgchemistai.orgamercrystalassn.orgresearchgate.netpitt.edu By analyzing the topology of the electron density, one can identify bond critical points (BCPs), which are indicative of a chemical bond. The properties of the electron density at these BCPs can provide information about the strength and nature of the bonds. For this compound, QTAIM could be used to characterize the C-C bonds within the naphthalene ring and the bonds of the propan-2-ol substituent, as well as to search for weaker non-covalent interactions, such as intramolecular hydrogen bonds.
Topological Descriptors: Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its topology. biointerfaceresearch.comresearchgate.netresearchgate.netwikipedia.orgrsc.org These descriptors can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate the molecular structure with its biological activity or physical properties. For this compound, various topological indices could be calculated to encode information about its size, shape, and branching, which could then be used to predict its properties in the absence of experimental data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ossila.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. liverpool.ac.uk The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. wikipedia.orgworldwidejournals.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org
For this compound, the FMO analysis would reveal the distribution of electron density in these key orbitals.
HOMO: Due to the extensive π-conjugated system of the naphthalene ring, the HOMO is expected to be primarily localized over the naphthalene moiety. This indicates that the naphthalene ring system is the most probable site for electrophilic attack and is the primary source of electron-donating capability.
LUMO: The LUMO is also anticipated to be distributed across the aromatic naphthalene ring, representing the most favorable region for accepting electrons in a nucleophilic attack.
HOMO-LUMO Gap: The calculated energy gap would provide a quantitative measure of the molecule's electronic stability. While specific, experimentally validated values for this compound are not readily available in the cited literature, studies on similar naphthalene derivatives show that substitutions on the ring can modulate this gap. worldwidejournals.comsamipubco.com For example, a DFT study on 2-(naphthalen-2-yliminomethyl) phenol (B47542) calculated a HOMO-LUMO gap of approximately -5.98 eV, indicating that charge transfer occurs within the molecule. worldwidejournals.com
A typical data table for FMO analysis would present the calculated energies of the frontier orbitals.
| Orbital | Energy (eV) | Description |
| HOMO | Value not available | Highest Occupied Molecular Orbital |
| LUMO | Value not available | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Value not available | LUMO Energy - HOMO Energy |
| Note: Specific calculated energy values for this compound require a dedicated computational study and are not available in the reviewed literature. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. bldpharm.com
Red/Yellow: Regions of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
In an MEP map of this compound, the distribution of electrostatic potential would highlight key reactive sites. The most negative potential (red/yellow) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. mdpi.com This indicates that the oxygen atom is the primary site for electrophilic attack and hydrogen bonding interactions. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it an electrophilic site. The π-electron cloud of the naphthalene ring would likely show areas of negative potential, though less intense than the oxygen atom, making it also susceptible to electrophiles. researchgate.net The rest of the carbon and hydrogen atoms of the hydrocarbon backbone would constitute the neutral (green) regions. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized, Lewis-like bonding structures (bonds, lone pairs, core orbitals). wikipedia.org It provides detailed insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. researchgate.net
For this compound, NBO analysis would provide a detailed picture of its electronic structure:
Hybridization: It would confirm the sp2 hybridization of the aromatic carbons in the naphthalene ring and the sp3 hybridization of the carbons in the propanol (B110389) side chain.
Charge Distribution: NBO analysis would calculate the natural charges on each atom, confirming the high negative charge on the oxygen atom and positive charges on the hydroxyl hydrogen and adjacent carbon.
Intramolecular Interactions: The most significant stabilizing interactions would likely involve the delocalization of the oxygen atom's lone pairs (donor NBOs) into the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds. Furthermore, interactions between the π-orbitals of the naphthalene ring and the σ* orbitals of the side chain would reveal the extent of electronic communication between these two parts of the molecule. A study on a related phenol compound showed strong interactions between donor and acceptor orbitals, indicating significant intramolecular charge transfer. researchgate.net
A summary of key NBO interactions would typically be presented in a table.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (C-C) | Value not available | Lone Pair -> Antibonding σ |
| LP (O) | σ* (C-H) | Value not available | Lone Pair -> Antibonding σ |
| π (C-C) | π* (C-C) | Value not available | π-system delocalization |
| Note: The stabilization energies (E(2)) are hypothetical placeholders, as specific data for this compound is not available from existing literature. |
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural confirmation of synthesized compounds.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly those using DFT (like the GIAO method), can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. nih.gov The accuracy of these predictions has been significantly improved with the advent of machine learning algorithms and comprehensive databases. nih.gov
For this compound, a computational NMR prediction would involve:
Generating a low-energy 3D conformation of the molecule.
Calculating the magnetic shielding tensors for each nucleus using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).
The predicted spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene ring in the downfield region (typically 7-8 ppm), while the aliphatic protons of the propan-2-ol side chain (CH, CH₂, and OH) would appear in the upfield region. Similarly, ¹³C chemical shifts for the aromatic carbons would be in the ~120-140 ppm range, with the carbons of the side chain appearing at higher field. Comparing these predicted shifts with experimental data serves as a powerful tool for validating the proposed structure.
Simulated Vibrational and Electronic Spectra
Computational chemistry can also simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.
Vibrational Spectra: The calculation of vibrational frequencies through methods like DFT helps in assigning the absorption bands observed in experimental IR and Raman spectra. For this compound, key predicted vibrational modes would include the O-H stretching frequency (typically around 3200-3600 cm⁻¹), C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹), and characteristic C=C stretching modes of the naphthalene ring (in the 1400-1600 cm⁻¹ region).
Electronic Spectra: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. The simulated UV-Vis spectrum for this compound would be dominated by π→π* transitions within the naphthalene chromophore. The spectrum of naphthalene itself shows transitions around 312 nm, 275 nm, and 221 nm. The propanol substituent would likely cause minor shifts (solvatochromic or bathochromic) in these absorption maxima.
Chemical Reactivity and Reaction Mechanisms of 1 Naphthalen 2 Yl Propan 2 Ol
Oxidation Reactions
The oxidation of 1-(naphthalen-2-yl)propan-2-ol can proceed through two main pathways: selective oxidation of the hydroxyl group to a ketone or, under more forceful conditions, cleavage of the carbon-carbon bonds in the propanol (B110389) side chain.
The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, 1-(naphthalen-2-yl)propan-2-one. This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, reaction time, and tolerance of other functional groups).
The general mechanism for this oxidation often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone.
Common reagents for the selective oxidation of secondary alcohols to ketones include:
| Reagent | Description |
| Pyridinium (B92312) chlorochromate (PCC) | A milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without significant over-oxidation. libretexts.orgyoutube.com |
| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes or ketones under neutral conditions. wikipedia.orgorganic-chemistry.org |
| Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) | A strong oxidizing agent that converts secondary alcohols to ketones. |
| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | A mild and widely used method for the oxidation of primary and secondary alcohols. |
The reaction can be generalized as follows:
This compound + [Oxidizing Agent] → 1-(Naphthalen-2-yl)propan-2-one
Under more vigorous oxidizing conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or other strong oxidants, the carbon-carbon bonds of the propanol side chain can be cleaved. libretexts.org The likely point of cleavage would be the C-C bond between the carbon bearing the hydroxyl group and the adjacent carbon.
For this compound, oxidative cleavage could potentially lead to the formation of 2-naphthaldehyde (B31174) and acetic acid, or further oxidation products depending on the exact conditions. The benzylic C-C bond could also be susceptible to cleavage under certain oxidative conditions, which would yield naphthalene-2-carboxylic acid. The specific products formed would depend on the nature of the oxidant and the reaction conditions. For instance, the oxidation of some β-aryl alcohols with manganese(IV) oxide has been shown to result in the cleavage of the Cα-Cβ bond to yield carbonyl compounds. semanticscholar.org
Reduction Reactions
The primary functionalized derivative of this compound is its oxidation product, 1-(naphthalen-2-yl)propan-2-one. This ketone can be readily reduced back to the parent secondary alcohol using a variety of reducing agents. This reduction is a fundamental transformation in organic synthesis, often used to introduce a hydroxyl group or to regenerate an alcohol after a synthetic step that required its oxidation.
The mechanism of reduction by complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. libretexts.orgchemguide.co.uk This initial step forms an alkoxide intermediate, which is then protonated during a workup step (e.g., with water or a dilute acid) to yield the final alcohol product. masterorganicchemistry.com
Common reagents for the reduction of ketones to secondary alcohols include:
| Reagent | Description |
| Sodium borohydride (NaBH₄) | A mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com It is often used in alcoholic or aqueous solvents. |
| Lithium aluminum hydride (LiAlH₄) | A very powerful and reactive reducing agent capable of reducing a wide range of carbonyl compounds, including ketones, aldehydes, esters, and carboxylic acids. masterorganicchemistry.combyjus.com It must be used in anhydrous, aprotic solvents like diethyl ether or THF. |
| Catalytic Hydrogenation (e.g., H₂ with a metal catalyst like Pt, Pd, or Ni) | This method can also reduce ketones to alcohols, although it may also reduce other functional groups, such as alkenes or alkynes, if present in the molecule. |
The reduction reaction can be summarized as:
1-(Naphthalen-2-yl)propan-2-one + [Reducing Agent] → this compound
Substitution Reactions
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.com
This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. pearson.compearson.com The base neutralizes the HCl that is formed during the reaction. This conversion retains the stereochemistry at the carbon atom.
Once the tosylate is formed, it can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. The incoming nucleophile attacks the carbon atom bonded to the tosylate group, leading to inversion of stereochemistry if the carbon is a chiral center.
The two-step reaction sequence is as follows:
Formation of the Tosylate:
This compound + TsCl (in pyridine) → 1-(Naphthalen-2-yl)propan-2-yl tosylate + Pyridinium hydrochloride
Nucleophilic Substitution:
1-(Naphthalen-2-yl)propan-2-yl tosylate + Nucleophile⁻ → 1-(Naphthalen-2-yl)-2-(nucleophile)propane + TsO⁻
A wide range of nucleophiles can be used in this type of reaction, allowing for the synthesis of a diverse array of derivatives.
| Nucleophile | Product Functional Group |
| Halide ions (e.g., Br⁻, I⁻) | Alkyl halide |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Alkoxides (RO⁻) | Ether |
| Thiolates (RS⁻) | Thioether |
| Ammonia (NH₃) | Amine |
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring
The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the fused aromatic system and the directing effects of the existing 2-hydroxypropyl substituent. Naphthalene is a polycyclic aromatic hydrocarbon that generally undergoes EAS more readily than benzene (B151609) due to its higher electron density. pearson.com
In an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the C1 (α) position rather than the C2 (β) position. This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction. Attack at the α-position allows for the formation of a resonance-stabilized intermediate where the aromaticity of one of the rings is preserved in more resonance structures. pearson.comonlineorganicchemistrytutor.com
The presence of the 2-(2-hydroxypropyl) group on the naphthalene ring in this compound influences the regioselectivity of subsequent EAS reactions. The substituent consists of an alkyl chain and a hydroxyl group. The alkyl portion is a weak activating group and is ortho, para-directing. The hydroxyl group is a strong activating group, also ortho, para-directing. For a substituent at the C2 position, the ortho positions are C1 and C3, and the para-like positions (across the fused ring system) are C6 and C8. Therefore, incoming electrophiles are directed primarily to these positions. The steric hindrance from the propanol side chain may influence the distribution of isomers.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions for these reactions would determine the final product distribution. For instance, sulfonation of naphthalene is known to be temperature-dependent, with lower temperatures favoring the kinetically controlled product (substitution at C1) and higher temperatures favoring the thermodynamically more stable product (substitution at C2). youtube.com
| Reaction | Reagents | Electrophile | Predicted Major Substitution Positions |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C1, C3, C6, C8 |
| Bromination | Br₂, FeBr₃ | Br⁺ | C1, C3, C6, C8 |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C1 (kinetic), C6/C8 (thermodynamic) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C6, C8 (due to steric hindrance at C1, C3) |
Elimination Reactions
Dehydration Pathways (E1, E2 Mechanisms)
This compound, being a secondary alcohol, can undergo elimination reactions, specifically dehydration, to form alkenes. This reaction involves the removal of the hydroxyl group (-OH) and a hydrogen atom from an adjacent carbon, resulting in the formation of a carbon-carbon double bond and a water molecule. The dehydration of alcohols is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires heat. libretexts.orgsavemyexams.com
The mechanism for the dehydration of secondary alcohols generally proceeds through a unimolecular elimination (E1) pathway. libretexts.org The reaction involves three key steps:
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton (H⁺) from the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orgchemguide.co.uk
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at the C2 position of the propane (B168953) chain. This is the rate-determining step of the E1 mechanism. libretexts.orgchemguide.co.uk
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst, e.g., HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation. chemguide.co.uk This results in the formation of a double bond.
In the case of this compound, the carbocation intermediate can lose a proton from either the C1 or C3 of the propane chain. This leads to the potential formation of two different alkene isomers. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene.
The possible products are:
2-(Prop-1-en-2-yl)naphthalene: Formed by removal of a proton from the methyl group (C3).
2-(Prop-1-en-1-yl)naphthalene: Formed by removal of a proton from the methylene (B1212753) group (C1).
The second product, 2-(prop-1-en-1-yl)naphthalene, is expected to be the major product because the resulting double bond is conjugated with the naphthalene ring system, which provides significant additional stability. This product can also exist as E/Z stereoisomers. chemguide.co.uk
| Product Name | Structure | Stability Factor | Expected Yield |
|---|---|---|---|
| 2-(Prop-1-en-1-yl)naphthalene | Naphthyl-CH=CH-CH₃ | Conjugated double bond | Major |
| 2-(Prop-1-en-2-yl)naphthalene | Naphthyl-C(CH₂)=CH₂ | Less substituted, non-conjugated double bond | Minor |
Derivatization and Functionalization
The presence of a reactive secondary hydroxyl group and an activatable naphthalene ring allows for a wide range of derivatization and functionalization reactions for this compound.
Esterification and Etherification Reactions
Esterification: The secondary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess or water is removed to drive the reaction to completion. masterorganicchemistry.com
Alternatively, more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides can be used to form esters, often in the presence of a base like pyridine. For instance, reaction with acetic anhydride (B1165640) would yield 1-(naphthalen-2-yl)propan-2-yl acetate (B1210297). Enzymatic esterification using lipases has also been explored for various secondary metabolite alcohols, offering a milder and more selective method. medcraveonline.commedcraveonline.com
Etherification: Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2) to form the ether.
Introduction of Other Functional Groups onto the Naphthalene or Propanol Scaffolds
Functionalization can occur at both the propanol side chain and the naphthalene ring.
On the Propanol Scaffold:
Oxidation: The secondary alcohol group can be oxidized to a ketone. smolecule.com Using common oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) would convert this compound into 1-(naphthalen-2-yl)propan-2-one. smolecule.comchemsynthesis.com
Substitution: The hydroxyl group can be substituted with a halogen. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the -OH group with -Cl or -Br, respectively.
On the Naphthalene Scaffold:
Electrophilic Aromatic Substitution: As detailed in section 5.3.2, various functional groups (e.g., -NO₂, -Br, -SO₃H, acyl groups) can be introduced onto the naphthalene ring.
Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.netresearchgate.net These reactions, often catalyzed by transition metals like palladium, rhodium, or iridium, can introduce alkyl, alkenyl, or aryl groups at specific positions on the naphthalene ring, guided by directing groups. researchgate.net For example, gold-catalyzed reactions have been used for naphthalene functionalization with diazo compounds. researchgate.net
Mechanistic Insights and Kinetic Studies
While specific kinetic data for reactions involving this compound are not extensively documented in readily available literature, the mechanistic pathways for its principal reactions are well-established based on general organic chemistry principles.
Electrophilic Aromatic Substitution: The mechanism involves the generation of a strong electrophile, which is then attacked by the electron-rich naphthalene ring. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The rate-determining step is typically the formation of this intermediate. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The kinetics of these reactions are influenced by the nature of the electrophile, the solvent, and the temperature.
Detailed kinetic studies would involve monitoring the reaction progress over time under various conditions (temperature, catalyst concentration, reactant concentrations) to determine rate laws, activation energies, and other thermodynamic parameters. Such studies would provide deeper insight into the transition states and intermediates involved in the reactions of this compound.
Elucidation of Reaction Pathways and Transition States
Currently, there are no published studies that specifically map out the reaction pathways for this compound in various chemical transformations. Elucidation of reaction pathways typically involves a combination of experimental techniques, such as isotopic labeling and the identification of intermediates, alongside computational modeling to map the potential energy surface. These investigations would be crucial to understanding, for example, the mechanisms of its oxidation to the corresponding ketone, its dehydration to form alkenes, or its participation in substitution reactions.
Similarly, information regarding the transition states of reactions involving this compound is absent from the scientific record. Transition state theory is fundamental to understanding reaction rates, and the characterization of these high-energy, transient structures through computational chemistry would provide invaluable insight into the energetic barriers of its potential reactions. Without such studies, any discussion of the specific geometries and energies of transition states for this compound would be purely speculative.
Kinetic Rate Law Determination and Activation Parameters
The determination of a kinetic rate law requires systematic experimentation where the concentration of reactants is varied, and the effect on the reaction rate is measured. This allows for the establishment of the reaction order with respect to each reactant and the calculation of the rate constant. For this compound, no such kinetic studies appear to have been conducted and reported.
Consequently, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for reactions involving this compound remain undetermined. These parameters are derived from studying the temperature dependence of the reaction rate constant and are essential for a complete understanding of the reaction's energetic profile and the nature of the transition state. The lack of this fundamental kinetic data underscores the unexplored nature of this compound's chemical reactivity.
Lack of Publicly Available Research Data on the Stereochemistry and Chiral Discrimination of this compound
Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research findings on the stereochemistry and chiral discrimination of the compound this compound. Despite extensive queries aimed at uncovering data related to its enantiomeric purity assessment and chiral resolution, no dedicated studies detailing these aspects for this specific molecule were identified.
Therefore, it is not possible to provide a detailed, data-driven article on the following topics as requested:
Enantiomeric Purity Assessment Methods:
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Gas Chromatography (GC)
Polarimetry and Optical Rotation Studies
Strategies for Chiral Resolution:
Diastereomeric Salt Formation
Chromatographic Separation on Chiral Stationary Phases
While general principles and methodologies for these techniques are well-established in the field of stereochemistry, their specific application, including optimized conditions, retention times, separation factors, specific rotation values, and detailed protocols for this compound, are not documented in the available scientific literature. The creation of scientifically accurate data tables and detailed research findings is contingent on the existence of such primary research.
Consequently, the requested article focusing solely on the chemical compound “this compound” with the specified structure and content cannot be generated at this time due to the absence of the necessary foundational research data.
Stereochemistry and Chiral Discrimination of 1 Naphthalen 2 Yl Propan 2 Ol Enantiomers
Strategies for Chiral Resolution
Kinetic Resolution (Enzymatic and Chemical)
Enzymatic Kinetic Resolution:
Lipases are the most commonly employed enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. These enzymes can exhibit high enantioselectivity, making them valuable biocatalysts in organic synthesis. For secondary benzylic alcohols, lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym® 435, have demonstrated high efficacy. mdpi.comabo.fi The resolution of analogous compounds, such as 1-phenylethanol (B42297) and 1-(1-naphthyl)ethanol, has been successfully achieved using these methods. mdpi.comnih.gov
In a typical enzymatic kinetic resolution of a racemic alcohol, an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate is used in an organic solvent. nih.govmdpi.com The lipase selectively acylates one enantiomer at a much faster rate, leaving the unreacted enantiomer of the alcohol and the acylated product of the other enantiomer. For instance, in the dynamic kinetic resolution of 1-(1-naphthyl)ethanol, Novozym® 435 was used for the enantioselective acylation. mdpi.com This process can lead to high enantiomeric excess (ee) for both the remaining alcohol and the ester product.
The general success of lipase-catalyzed resolution for a wide range of secondary alcohols suggests that a similar approach would be viable for 1-(naphthalen-2-yl)propan-2-ol. abo.fi Key parameters that would require optimization for a successful resolution include the choice of lipase, acyl donor, solvent, and temperature.
Chemical Kinetic Resolution:
Chemical kinetic resolution often involves the use of chiral metal complexes or organocatalysts. For secondary alcohols, dynamic kinetic resolution (DKR) has emerged as a powerful strategy, combining a chemical racemization catalyst with an enzymatic resolution. nih.gov This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Ruthenium complexes, in particular, have been widely used for the in situ racemization of the less reactive alcohol enantiomer in DKR processes. abo.fi These catalysts operate under conditions compatible with enzymatic acylations, enabling a one-pot transformation. For example, dicarbonylchlorido(pentabenzylcyclopentadienyl)ruthenium has been shown to be a highly effective racemization catalyst in combination with CAL-B for a variety of secondary alcohols. abo.fi This chemoenzymatic approach typically results in high yields and excellent enantioselectivities for the acylated products. abo.fi While specific applications to this compound have not been reported, the broad substrate scope of these catalytic systems suggests potential applicability. abo.fi
Interactive Data Table: Illustrative Enzymatic Kinetic Resolution of a Structurally Similar Secondary Alcohol (1-phenylethanol)
Disclaimer: The following data is for a related compound, 1-phenylethanol, and is provided for illustrative purposes due to the lack of specific data for this compound.
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |
| 1 | Novozym® 435 | Vinyl Acetate | Toluene | 6 | >96 | >99 | >99 | >200 |
| 2 | Candida rugosa Lipase | Isopropenyl Acetate | Heptane | 24 | 48 | 85 | 92 | 66 |
| 3 | Pseudomonas cepacia Lipase | Vinyl Acetate | Dioxane | 48 | 50 | >99 | >99 | >200 |
Stereochemical Stability and Racemization Studies
The stereochemical stability of an enantiomerically enriched compound is critical for its application, as racemization leads to a loss of optical purity. For chiral secondary alcohols, racemization can occur under various conditions, often facilitated by acid, base, or metal catalysts.
Specific studies on the stereochemical stability and racemization of this compound are not documented in the available literature. However, general mechanisms of racemization for secondary alcohols are well-understood. For benzylic alcohols, the presence of the aromatic ring can influence the stability of the chiral center.
Racemization of secondary alcohols often proceeds through a ketone intermediate via an oxidation-reduction pathway. nih.gov In the context of dynamic kinetic resolution, this racemization is a desired process and is intentionally catalyzed. Ruthenium complexes, for instance, can catalyze the racemization of chiral alcohols through a proposed metal-hydride-based mechanism. nih.govsemanticscholar.org The catalyst essentially facilitates the reversible dehydrogenation of the alcohol to the corresponding ketone, which is achiral, followed by a non-enantioselective hydrogenation back to the racemic alcohol.
The conditions that promote such racemization, including elevated temperatures and the presence of specific catalysts, would be expected to compromise the stereochemical integrity of enantiomerically pure this compound. Conversely, in the absence of such catalysts and under neutral pH conditions at ambient temperature, chiral secondary alcohols are generally considered to be stereochemically stable. The bulky naphthalene (B1677914) group in this compound might also impart a degree of steric hindrance that could influence its propensity to racemize compared to simpler benzylic alcohols. However, without experimental data, this remains a theoretical consideration.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Complex Mixtures
Chromatographic separation is fundamental to the analysis of 1-(Naphthalen-2-yl)propan-2-ol, providing the necessary resolution from potential impurities and degradation products. Gas and liquid chromatography, especially when coupled with mass spectrometry, are the primary tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's thermal stability allows for its successful vaporization and separation on a GC column, followed by detection and identification by a mass spectrometer.
In a typical GC-MS analysis, a capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, is used. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, typically through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. As with many secondary alcohols, the molecular ion peak (M+) may be of low intensity. libretexts.org Aromatic alcohols, however, often show a more prominent molecular ion due to the stability of the aromatic ring system. whitman.edu Key fragmentation would likely involve the cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage), leading to resonance-stabilized cations. For this compound (molecular weight: 186.25 g/mol ), significant fragments would be anticipated from the loss of a methyl group ([M-15]+) or a propyl group. A peak corresponding to the naphthylmethyl cation (m/z 141) could also be a prominent feature. For comparison, the isomer 2-(Naphthalen-1-yl)propan-2-ol shows a molecular ion peak at m/z 186 and a significant fragment at m/z 171, corresponding to the loss of a methyl group. nih.gov
Note: The following table contains representative parameters for a GC-MS method, as specific experimental data for this compound is not publicly available.
Table 1: Representative GC-MS Parameters for the Analysis of this compound| Parameter | Condition |
|---|---|
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 1 min, ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
For the analysis of this compound in samples that are not suitable for direct GC-MS analysis, such as biological fluids or non-volatile formulations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It offers high sensitivity and specificity without the need for derivatization.
Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for the separation. A C18 column is commonly used, with a mobile phase consisting of a gradient mixture of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This setup separates compounds based on their polarity.
The eluent from the HPLC is introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity through multiple reaction monitoring (MRM), which is particularly useful for quantification in complex matrices. nih.govresearchgate.net
Note: The following table contains representative parameters for an LC-MS method, as specific experimental data for this compound is not publicly available.
Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (MS1) | m/z 187.1 [M+H]+ |
| Product Ions (MS2) | Transitions monitored for quantification (e.g., 187.1 -> 169.1 for loss of H2O) |
Hyphenated Techniques for Comprehensive Analysis
The integration of multiple analytical techniques, known as hyphenation, provides a more comprehensive analysis. For a compound like this compound, this can be crucial for unambiguous identification, especially when dealing with unknown impurities or metabolites.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the definitive structure elucidation power of NMR. iosrphr.orgwisdomlib.org This is particularly valuable for identifying unknown compounds in a mixture without the need for time-consuming isolation and purification. nih.govresearchgate.net
In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer. As a chromatographic peak of interest, such as that of this compound or a related impurity, passes through the flow cell, NMR spectra (typically ¹H NMR) can be acquired. For compounds present at low concentrations, a stop-flow mode can be used, where the chromatographic flow is paused while the peak is in the flow cell to allow for longer acquisition times and the collection of more detailed spectra, including two-dimensional NMR experiments.
The primary challenge in LC-NMR is the suppression of the strong signals from the protonated solvents in the mobile phase. Various solvent suppression techniques are employed to overcome this and allow for the clear observation of the analyte signals. The resulting NMR spectra provide unambiguous structural information, confirming the identity of known compounds and enabling the elucidation of the structure of unknowns. iosrphr.org
Method Validation for Precision and Accuracy
For any analytical method to be considered reliable for its intended purpose, it must undergo a thorough validation process. Method validation for the quantification of this compound would follow guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). gmp-compliance.orgich.orgich.org The key parameters evaluated include specificity, linearity, range, accuracy, and precision. aaps.camastelf.compharmaguideline.comresearchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations. mastelf.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). mastelf.com
Note: The following table provides typical acceptance criteria for the validation of a chromatographic method for quantifying a pharmaceutical compound, which would be applicable to a method for this compound.
Table 3: Typical Method Validation Parameters and Acceptance Criteria| Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, % RSD) | ≤ 2.0% |
| Precision (Intermediate, % RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
Mechanistic Investigations of Biological Interactions Non Clinical Focus
Enzyme Binding and Modulation Mechanisms
Detailed studies on how 1-(Naphthalen-2-yl)propan-2-ol binds to and modulates the activity of specific enzymes are not currently available.
Inhibition Kinetics and Binding Affinities to Specific Enzymes (e.g., Cytochrome P450 isoforms, hydrolases)
No specific data on the inhibition kinetics or binding affinities of this compound with cytochrome P450 isoforms or hydrolases have been reported. Research in this area would typically involve in vitro assays to determine parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) against a panel of relevant enzymes.
Receptor-Ligand Interaction Studies
Comprehensive receptor-ligand interaction studies, including molecular modeling and structure-activity relationship analyses for this compound, have not been published.
Molecular Docking and Simulation of Binding Modes
While molecular docking is a common computational method to predict the binding orientation and affinity of a ligand to a target protein, no such studies specifically detailing the interaction of this compound with any biological receptor have been identified.
Structure-Activity Relationship (SAR) at the Molecular Level
A systematic exploration of the structure-activity relationship for this compound and its analogs is not available. SAR studies would involve synthesizing and testing a series of related compounds to determine which structural features are critical for biological activity.
Biotransformation Pathways by Biological Systems (In Vitro)
There is a lack of published in vitro studies detailing the metabolic fate of this compound in biological systems such as liver microsomes or hepatocytes. Such research would be crucial for identifying the metabolic enzymes involved and the resulting metabolites.
Metabolite Identification and Elucidation of Metabolic Pathways
The biotransformation of naphthalene (B1677914), a structurally related parent compound to this compound, has been extensively studied, providing a framework for understanding the likely metabolic fate of its derivatives. The metabolism of naphthalene primarily proceeds through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites.
In studies with pooled human liver microsomes, naphthalene is metabolized to trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol (B170400), and 2-naphthol (B1666908). nih.gov These primary metabolites can undergo further biotransformation. For instance, 2-naphthol can be further metabolized to 2,6- and 1,7-dihydroxynaphthalene. nih.gov Additionally, 1-naphthol can be oxidized to 1,4-naphthoquinone (B94277). nih.gov
Based on the metabolism of analogous compounds, the metabolic pathway of this compound is hypothesized to involve two primary routes: oxidation of the naphthalene ring and oxidation of the propanol (B110389) side chain. Hydroxylation of the naphthalene ring would lead to the formation of various isomeric hydroxynaphthylpropanols. Oxidation of the propanol side chain could result in the formation of the corresponding ketone, 1-(naphthalen-2-yl)propan-2-one, and further oxidation could lead to the formation of a carboxylic acid.
Studies on the metabolism of 1-isopropylnaphthalene (B1199988) in rabbits have identified several metabolites resulting from both ring hydroxylation and side-chain oxidation. nih.gov The identified metabolites included various isopropyl-naphthols and diols, as well as 2-(1-naphthyl)propanoic acid, indicating that both the aromatic ring and the alkyl side chain are susceptible to metabolic attack. nih.gov These findings support the proposed metabolic pathways for this compound.
The initial step in naphthalene metabolism is the formation of a 1,2-epoxide, which is a reactive intermediate. nih.gov This epoxide can then be converted to various metabolites through enzymatic and non-enzymatic pathways. The formation of dihydrodiols is catalyzed by epoxide hydrolase, while the formation of naphthols can occur through spontaneous rearrangement of the epoxide. researchgate.net Glutathione-S-transferase (GST) also plays a crucial role in detoxifying the reactive epoxide by conjugating it with glutathione. nih.gov
A similar mechanism is expected for this compound, where the initial epoxidation of the naphthalene ring would be a key step in its metabolism. The subsequent enzymatic and non-enzymatic transformations would then lead to the formation of a variety of metabolites.
Table 1: Potential Metabolites of this compound
| Metabolite | Metabolic Reaction |
|---|---|
| Hydroxylated naphthalen-2-yl-propan-2-ol isomers | Aromatic hydroxylation |
| 1-(Naphthalen-2-yl)propan-2-one | Side-chain oxidation (dehydrogenation) |
| 2-(Naphthalen-2-yl)propanoic acid | Side-chain oxidation |
| Diols of naphthalen-2-yl-propan-2-ol | Epoxidation followed by hydrolysis |
| Glutathione conjugates | Conjugation of the epoxide intermediate |
Enzyme Systems Involved in Biotransformation
The biotransformation of naphthalene and its derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Various CYP isoforms have been identified to be involved in the metabolism of naphthalene in human liver microsomes.
Specifically, CYP1A2 has been shown to be the most efficient isoform for the production of trans-1,2-dihydro-1,2-naphthalenediol and 1-naphthol from naphthalene. nih.govresearchgate.net CYP3A4 is the most effective isoform for the production of 2-naphthol. nih.govresearchgate.net Other CYP isoforms, including CYP2A6 and CYP2D6, also contribute to the metabolism of naphthalene and its primary metabolites. nih.gov For instance, CYP1A2 and CYP2D6*1 are the most active isoforms in the formation of 1,4-naphthoquinone from 1-naphthol. nih.gov
Given the structural similarity, it is highly probable that the metabolism of this compound is also mediated by a similar set of CYP enzymes. The specific isoforms involved would determine the profile of metabolites formed. For example, the relative activities of CYP1A2 and CYP3A4 would likely influence the position of hydroxylation on the naphthalene ring.
In addition to the CYP enzymes, other enzyme systems are also involved in the further biotransformation and detoxification of naphthalene metabolites. Epoxide hydrolase plays a critical role in converting the reactive naphthalene-1,2-epoxide to the less toxic trans-1,2-dihydro-1,2-naphthalenediol. researchgate.net Glutathione-S-transferases (GSTs) are involved in the detoxification of the epoxide intermediate by conjugating it with glutathione, leading to the formation of mercapturic acid derivatives that are excreted in the urine. nih.gov
Table 2: Enzyme Systems Potentially Involved in the Biotransformation of this compound
| Enzyme System | Role in Metabolism |
|---|---|
| Cytochrome P450 (CYP) | Initial oxidation of the naphthalene ring and propanol side chain |
| - CYP1A2 | Potential for aromatic hydroxylation and dihydrodiol formation |
| - CYP3A4 | Potential for aromatic hydroxylation |
| - CYP2D6 | Potential for further oxidation of primary metabolites |
| - CYP2A6 | Potential for metabolism of dihydrodiol metabolites |
| Epoxide Hydrolase | Detoxification of reactive epoxide intermediates |
| Glutathione-S-Transferase (GST) | Detoxification of reactive epoxide intermediates via conjugation |
Applications As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The utility of a chemical compound as a precursor in the synthesis of more complex organic molecules is a cornerstone of modern chemistry. Such building blocks are often chosen for their specific reactivity, stereochemical properties, or the structural motifs they can introduce.
Chiral Auxiliary or Ligand Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Similarly, chiral ligands are used to create asymmetric catalysts for stereoselective transformations. While many chiral alcohols with aromatic groups are employed for these purposes, there is no specific information available in the searched scientific literature detailing the use of enantiomerically pure forms of 1-(naphthalen-2-yl)propan-2-ol as a chiral auxiliary or in the synthesis of chiral ligands.
Scaffold for Pharmacologically Relevant Compounds
The naphthalene (B1677914) moiety is a key structural feature in numerous pharmacologically active compounds. Synthetic intermediates containing a naphthalene core are therefore of significant interest in medicinal chemistry. However, a review of the available literature does not indicate that this compound serves as a recognized scaffold or key intermediate in the synthesis of known pharmacologically relevant molecules. While related naphthalene-containing structures are prevalent in drug discovery, this specific propanol (B110389) derivative is not highlighted in the surveyed research.
Role in Materials Science (e.g., Polymer Synthesis, Specialty Chemicals)
Naphthalene-based compounds are frequently used in materials science for the synthesis of polymers, dyes, and other specialty chemicals due to the rigid and aromatic nature of the naphthalene ring system, which can impart desirable thermal and electronic properties to the resulting materials. Despite this, there is a lack of available data or research findings on the specific incorporation of this compound as a monomer in polymer synthesis or as a component in the creation of specialty chemicals.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Methodologies
The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, and the development of highly efficient and selective methods for producing enantiopure 1-(naphthalen-2-yl)propan-2-ol remains a key objective. Future research in this area will likely focus on several promising approaches:
Advanced Catalyst Design: While established methods for the asymmetric reduction of prochiral ketones exist, there is a continuous drive to develop novel catalysts with improved activity, selectivity, and broader substrate scope. For the synthesis of this compound, this includes the design of new chiral ruthenium(II) and rhodium(I) complexes with PNNP-type ligands, which have shown excellent performance in the asymmetric transfer hydrogenation of aromatic ketones, achieving high enantiomeric excess (ee). researchgate.net Further exploration of oxazaborolidine catalysts, particularly those generated in situ from chiral lactam alcohols, presents a practical and reliable avenue for the catalytic borane (B79455) reduction of the corresponding ketone precursor. researchgate.netnih.gov
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysis. New alcohol dehydrogenases from various bacterial sources have been identified that are capable of producing both (R)- and (S)-alcohols with high enantiopurity. nih.gov Future work should focus on screening and engineering alcohol dehydrogenases or other ketoreductases for the specific and efficient synthesis of both enantiomers of this compound. Biocatalytic approaches using whole-cell systems, such as those involving Daucus carota or various microorganisms like Rhodotorula glutinis, have also demonstrated success in the stereoselective reduction of aromatic ketones and warrant further investigation for this specific target. nih.gov
Organocatalysis: The field of organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org Research into novel chiral organocatalysts, such as those based on oxazaborolidines, hydroxyamides, BINOL, ionic liquids, phosphoric acids, and thiourea-amines, could lead to highly effective methods for the asymmetric reduction of 1-(naphthalen-2-yl)propan-2-one. rsc.org These metal-free systems offer advantages in terms of cost, toxicity, and environmental impact.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Advanced Metal Catalysis | Ru(II) and Rh(I) complexes, in situ generated oxazaborolidines. researchgate.netresearchgate.net | High efficiency, excellent enantioselectivity, and proven success with aromatic ketones. |
| Biocatalysis | Alcohol dehydrogenases, whole-cell systems. nih.govnih.gov | High stereoselectivity, mild reaction conditions, and environmentally friendly. |
| Organocatalysis | Metal-free catalysts (e.g., oxazaborolidines, BINOL derivatives). rsc.org | Lower cost, reduced toxicity, and avoidance of metal contamination in the final product. |
Exploration of Underutilized Reactivity Pathways
Beyond its synthesis, the inherent reactivity of this compound offers opportunities for the construction of more complex molecular architectures. Future research should aim to exploit the reactivity of both the secondary alcohol functionality and the naphthalene (B1677914) ring system.
Novel Transformations of the Hydroxyl Group: The secondary benzylic alcohol moiety can participate in a range of transformations. Future studies could explore direct Brønsted acid-catalyzed reactions, such as azidation, to introduce new functional groups. researchgate.net Furthermore, the development of selective oxidation methods, potentially using catalysts like Merrifield resin-supported molybdenum(VI) complexes with hydrogen peroxide, could provide access to the corresponding ketone under mild and environmentally benign conditions. nih.gov Photochemical oxidation using air as the oxidant also presents a green alternative for this transformation. rsc.org
Functionalization of the Naphthalene Ring: The naphthalene core is susceptible to electrophilic substitution, and the directing effects of the propan-2-ol side chain could be investigated to achieve regioselective functionalization. vpscience.org This could open up avenues for the synthesis of a diverse library of substituted derivatives. Modern synthetic methods, such as metal-catalyzed cross-coupling and C-H activation reactions, could also be applied to introduce various substituents onto the naphthalene ring system. thieme-connect.com
Cascade Reactions: The development of cascade reactions initiated by the alcohol functionality could lead to the rapid construction of complex polycyclic structures. For instance, the use of benzylic alcohols as initiators in highly stereoselective polyene cyclization cascades has been demonstrated and could be a fruitful area of investigation for this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, efficiency, and scalability. rsc.orgnih.gov Similarly, automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. chemspeed.comwikipedia.org
Continuous Flow Synthesis: The development of continuous flow systems for the stereoselective synthesis of this compound is a promising future direction. This could involve the use of immobilized chiral catalysts or enzymes in packed-bed reactors, allowing for catalyst recycling and simplified product purification. researchgate.netnih.gov Flow chemistry can also enable reactions to be performed under conditions that are difficult to achieve in batch, such as high temperatures and pressures, potentially leading to enhanced reaction rates and selectivities.
Automated Synthesis Platforms: Automated synthesizers can be employed for the rapid screening of reaction conditions, catalysts, and substrates for the synthesis of this compound and its derivatives. sigmaaldrich.comnih.gov These platforms can perform iterative cycles of reactions, enabling the automated assembly of more complex molecules from this chiral building block. illinois.edu This high-throughput approach can significantly accelerate the discovery of new synthetic routes and the optimization of existing ones.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the origins of stereoselectivity. researchgate.netnih.gov
Mechanistic Insights into Asymmetric Synthesis: DFT calculations can be employed to model the transition states of the asymmetric reduction of 1-(naphthalen-2-yl)propan-2-one with various chiral catalysts. researchgate.netresearchgate.net This can provide a detailed understanding of the non-covalent interactions that govern the stereochemical outcome and guide the rational design of more effective catalysts. rsc.org For instance, computational studies on Ru(II)-catalyzed asymmetric transfer hydrogenation have revealed the crucial role of CH/π interactions in determining enantioselectivity. rsc.org
Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of this compound in various chemical transformations. This includes predicting the regioselectivity of electrophilic substitution on the naphthalene ring and modeling the energy barriers of different reaction pathways, thereby identifying promising avenues for experimental investigation.
Investigating Novel Biological Targets at a Molecular Level
Naphthalene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. thieme-connect.comdntb.gov.uaekb.egmdpi.com The chirality of this compound makes it an interesting candidate for biological screening and as a scaffold for the synthesis of new bioactive compounds.
Screening for Biological Activity: A systematic investigation of the biological activities of both enantiomers of this compound is warranted. This could involve screening against a panel of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. For example, chiral nonracemic aminobenzylnaphthols have shown activity against Candida albicans. nih.gov
Synthesis of Bioactive Derivatives: this compound can serve as a chiral starting material for the synthesis of more complex molecules with potential biological activity. For instance, naphthalene-substituted triazole spirodienones have demonstrated potent anticancer activity. nih.gov Future research could focus on incorporating the this compound scaffold into known pharmacophores to explore new structure-activity relationships. The development of synthetic routes to chiral aminobenzylnaphthols and other derivatives from this starting material could lead to the discovery of novel therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(Naphthalen-2-yl)propan-2-ol, and what catalysts optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, naphthalen-2-ol derivatives are often prepared using propargyl bromide in DMF with K₂CO₃ as a base to form intermediates, followed by reduction or functional group modification . Catalysts like ZnCl₂ in glacial acetic acid (modified Nencki method) are effective for ketone intermediates, which can be reduced to alcohols using NaBH₄ or LiAlH₄ .
- Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography. Yield optimization requires controlled temperature (reflux conditions) and stoichiometric precision of reagents.
Q. Which spectroscopic techniques are recommended for structural characterization?
- Techniques :
- GC-MS : Use HP-5MS or CP-Sil 5 CB columns with helium carrier gas (1 mL/min) and temperature gradients (50–300°C) for purity assessment .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm hydroxyl and naphthalene proton environments.
- FT-IR : Identify -OH (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.
Q. What in vitro models are suitable for preliminary biological activity screening?
- Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with LC₅₀ calculations .
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.
- Controls : Compare with known agents (e.g., propranolol for β-blocker activity) and include vehicle controls to isolate compound effects .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties and reactivity?
- Tools :
- pKa Estimation : Use Advanced Chemistry Development (ACD/Labs) software for acidity/basicity profiling .
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties and reactive sites .
- Applications : Simulate reaction pathways (e.g., oxidation to ketones) and validate with experimental data to resolve discrepancies .
Q. What strategies resolve contradictions between theoretical and experimental data?
- Approach :
- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to match experimental NMR/UV-Vis results.
- Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm stereochemistry and hydrogen-bonding networks .
- Case Study : If calculated logP conflicts with HPLC retention times, re-evaluate solvent polarity or column stationary phase .
Q. How to design selective cytotoxicity studies against cancer cell lines?
- Experimental Design :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
